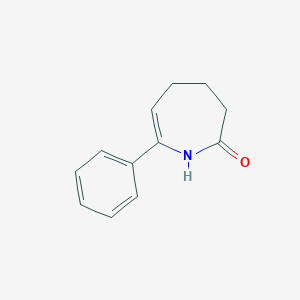
4-Tridecanol, 7-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tridecanol, 7-methyl- is an organic compound with the molecular formula C14H30O. It is a type of long-chain alcohol, specifically a methyl-branched tridecanol. This compound is characterized by its 14-carbon chain with a hydroxyl group (-OH) attached to the fourth carbon and a methyl group (-CH3) attached to the seventh carbon. It is used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tridecanol, 7-methyl- can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 7-methyl-4-tridecanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: Industrial production of 4-Tridecanol, 7-methyl- often involves the hydroformylation of 1-dodecene followed by hydrogenation. This process includes the addition of a formyl group (CHO) to the double bond of 1-dodecene, forming 7-methyl-4-tridecanal, which is then hydrogenated to produce the desired alcohol.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Tridecanol, 7-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding aldehyde (7-methyl-4-tridecanal) or carboxylic acid (7-methyl-4-tridecanoic acid) using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form hydrocarbons using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed:
Oxidation: 7-methyl-4-tridecanal, 7-methyl-4-tridecanoic acid.
Reduction: 7-methyltridecane.
Substitution: 7-methyl-4-tridecyl chloride.
Wissenschaftliche Forschungsanwendungen
4-Tridecanol, 7-methyl- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of surfactants and lubricants.
Biology: Investigated for its potential role in biological systems as a fatty alcohol.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of plasticizers, emulsifiers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Tridecanol, 7-methyl- involves its interaction with cellular membranes and enzymes. As a fatty alcohol, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes, altering their activity and influencing metabolic pathways. The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
1-Tridecanol: A straight-chain alcohol with similar physical properties but lacks the methyl branching.
2-Tridecanol: Another isomer with the hydroxyl group on the second carbon.
7-Tridecanol: Similar structure but without the methyl group.
Uniqueness: 4-Tridecanol, 7-methyl- is unique due to its specific branching and position of the hydroxyl group, which confer distinct chemical and physical properties. This branching can influence its reactivity and interactions with other molecules, making it valuable for specific applications where other isomers may not be as effective.
Eigenschaften
CAS-Nummer |
574730-29-3 |
|---|---|
Molekularformel |
C14H30O |
Molekulargewicht |
214.39 g/mol |
IUPAC-Name |
7-methyltridecan-4-ol |
InChI |
InChI=1S/C14H30O/c1-4-6-7-8-10-13(3)11-12-14(15)9-5-2/h13-15H,4-12H2,1-3H3 |
InChI-Schlüssel |
JDLHHJNMKUZTNT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)CCC(CCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


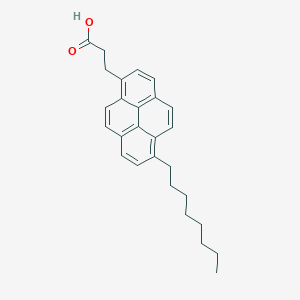
![4-[3-(2-Methylbut-3-en-2-yl)-1H-indol-5-yl]but-3-en-2-one](/img/structure/B14218733.png)
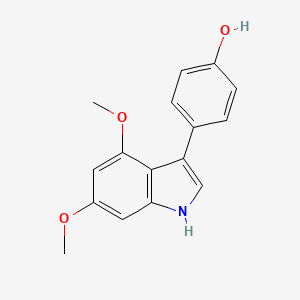
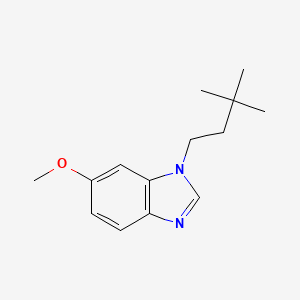
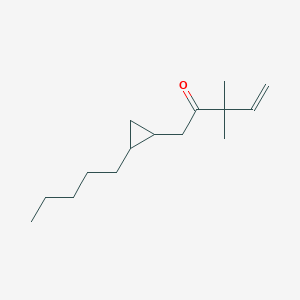
![Thiourea, [3-fluoro-4-(methylpentylamino)phenyl]-](/img/structure/B14218741.png)
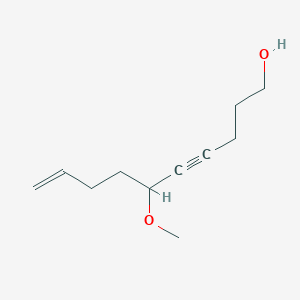
![Methanesulfonamide, N-[4-chloro-5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B14218748.png)

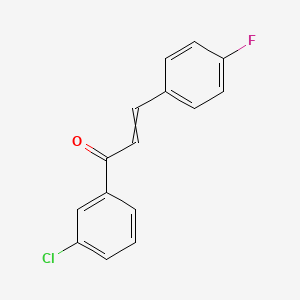
![[(6-Formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid](/img/structure/B14218759.png)
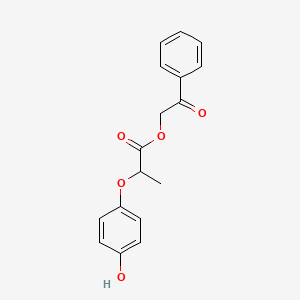
![1-Methyl-2,3-dimethylidene-9-oxabicyclo[3.3.1]nonane](/img/structure/B14218770.png)
